molecular formula C15H19N3O5 B1609686 Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate CAS No. 264623-82-7

Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate

Cat. No. B1609686
M. Wt: 321.33 g/mol
InChI Key: LRQAXLQLWDXRBZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[3,4-b]pyrazine, which is a type of bicyclic heterocyclic compound. These types of compounds often have interesting chemical and biological properties .


Molecular Structure Analysis

The compound has a pyrido[3,4-b]pyrazine core, which is a bicyclic structure with a pyridine ring fused to a pyrazine ring. It also has two ester groups (diethyl dicarboxylate) and an acetyl group attached to the core .


Chemical Reactions Analysis

Pyrido[3,4-b]pyrazine derivatives can participate in a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the diethyl dicarboxylate groups in your compound would likely make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of 1,2-dihydropyrido[3,4-b]pyrazines, a group to which Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate belongs, exhibit significant antitumor activity. These compounds act as mitotic inhibitors, showing effectiveness against experimental neoplasms in mice and causing the accumulation of cells at mitosis. Notably, structural modifications in these compounds can influence their antitumor activity, underscoring the importance of this chemical framework in the development of potential anticancer agents (Temple et al., 1987); (Temple et al., 1983).

Synthesis of Novel Heterocyclic Compounds

In the context of synthetic chemistry, this compound serves as a precursor for various heterocyclic compounds. These include furo[3,2-e]pyrazolo[3,4-b]pyrazines and related structures. Such compounds have potential pharmacological applications and are of interest for further biological studies to explore their therapeutic potential (Kamal El‐Dean et al., 2018).

Photoluminescent Material Synthesis

In materials science, derivatives of Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate, such as 5,6-diethyl-pyrazine-2,3-dicarboxylic acid, are utilized in the synthesis of coordination polymers. These polymers exhibit interesting structural properties and strong fluorescent emissions, making them relevant for applications in photoluminescent materials (Li et al., 2012).

Corrosion Inhibition

One of the practical applications of pyrazine derivatives, including diethyl pyrazine-2,3-dicarboxylate, is in corrosion inhibition. This compound has been shown to significantly inhibit steel corrosion in sulfuric acid solutions, acting primarily as a cathodic inhibitor. Its effectiveness in protecting metal surfaces makes it an important compound in industrial applications (Bouklah et al., 2005).

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. Given the interesting properties of related pyrido[3,4-b]pyrazine derivatives, it could be worthwhile to explore .

properties

IUPAC Name

diethyl 6-acetyl-5,8-dihydropyrido[3,4-b]pyrazine-7,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-4-22-13(20)15(14(21)23-5-2)8-11-12(17-7-6-16-11)9-18(15)10(3)19/h6-7H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQAXLQLWDXRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=NC=CN=C2CN1C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432964
Record name Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate

CAS RN

264623-82-7
Record name Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1b (1.1 g, 2.36 mmol) in 40 mL THF was added NaH (170 mg, 4.25 mmol, 60% oil dispersion) under N2 and the solution was stirred for 30 min. The reaction was carefully quenched with water and extracted from sat NaHCO33× with EtOAc. The organic layers were dried with MgSO4, filtered, concentrated, and chromatographed on SiO2 using 75% EtOAc in hexane to give 640 mg of 1c as an HCl salt (85% yield). MS found: (M+H)+=322.
Name
1b
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
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Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
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Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
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Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
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Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
Reactant of Route 6
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Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate

Citations

For This Compound
1
Citations
E Jecs, YA Tahirovic, RJ Wilson, EJ Miller… - Journal of Medicinal …, 2022 - ACS Publications
Our first-generation CXCR4 antagonist TIQ15 was rationally modified to improve drug-like properties. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline …
Number of citations: 2 pubs.acs.org

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